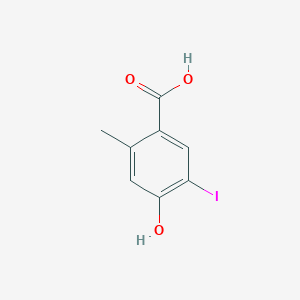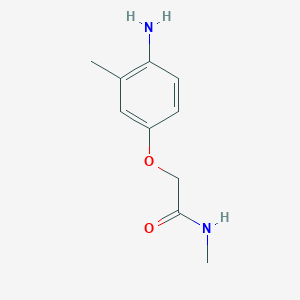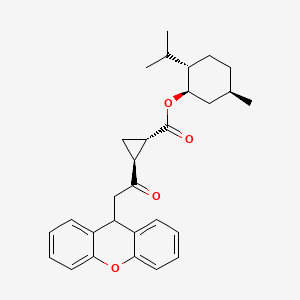
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate
Übersicht
Beschreibung
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C29H34O4 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Steric Hindrance in Lithiation
This compound has been studied in the context of steric hindrance affecting lithiation reactions. Deus, Robles, and Herrmann (1990) investigated derivatives of this compound, showing variations in regio- and diastereo-selectivity during lithiation due to steric effects (Deus, Robles, & Herrmann, 1990).
Asymmetric Synthesis
Tota et al. (2022) synthesized a derivative of this compound through a stereoselective NH-transfer, demonstrating its potential in asymmetric synthesis. The process achieved high enantiocontrol and yielded the product as a single diastereoisomer (Tota et al., 2022).
Chiral Ligands in Catalysis
Hayashi et al. (1979) utilized derivatives of this compound as chiral ligands in rhodium-catalyzed asymmetric hydroformylation, indicating its role in catalytic processes (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Formation of Cyclopropanes in Synthesis
Imogaı̈ et al. (1998) studied the cyclopropenation of this compound, which is significant in the synthesis of cyclopropanes, a crucial component in various pharmaceuticals (Imogaı̈, Bernardinelli, Gränicher, Moran, Rossier, & Müller, 1998).
Mass Spectrometry Characterization
Cristoni et al. (2000) explored the mass spectrometric behavior of stereoisomeric synthons of this compound under atmospheric pressure ionization conditions. This research demonstrates its application in analytical chemistry, particularly in the characterization of complex molecules (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Chiral Resolution Agents
Ichikawa, Ono, and Harada (2004) used derivatives of this compound as chiral resolving agents. This application is crucial in the pharmaceutical industry for the separation of enantiomers (Ichikawa, Ono, & Harada, 2004).
Cooperative Phenomena in Organocobalt Complexes
Zucchi et al. (2005) investigated organocobalt complexes containing derivatives of this compound to understand the principles of self-organization of chiral conformations. Such research is important in the field of coordination chemistry (Zucchi, Turrini, Boese, Bencze, Kurdi, Caglioti, & Pályi, 2005).
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O4/c1-17(2)19-13-12-18(3)14-28(19)33-29(31)24-15-23(24)25(30)16-22-20-8-4-6-10-26(20)32-27-11-7-5-9-21(22)27/h4-11,17-19,22-24,28H,12-16H2,1-3H3/t18-,19+,23+,24+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWBSIDFLHZXHD-MQBSPUCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



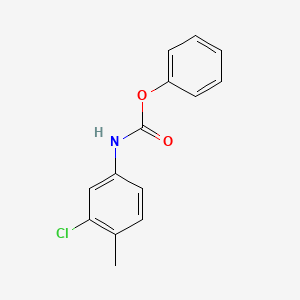
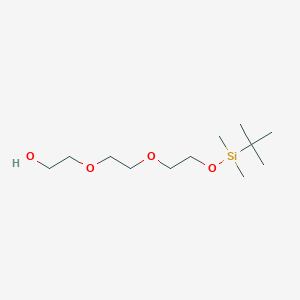

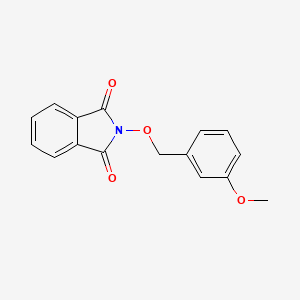
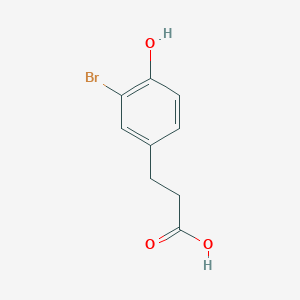
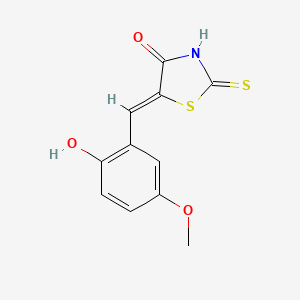
![Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3114455.png)
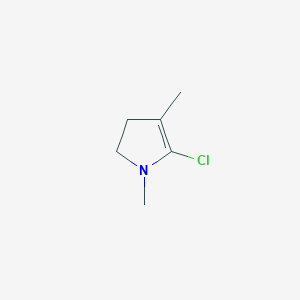
![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)
